

# In-Depth Technical Guide: 1,1,2,3,3-Pentaethylguanidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1,1,2,3,3-Pentaethylguanidine**

Cat. No.: **B081650**

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CAS Number: 13439-89-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1,2,3,3-Pentaethylguanidine**, a sterically hindered organic base. Due to the limited availability of specific data for this compound, information from analogous penta-substituted and other substituted guanidines is included to provide a broader context for its potential properties and applications.

## Physicochemical Properties

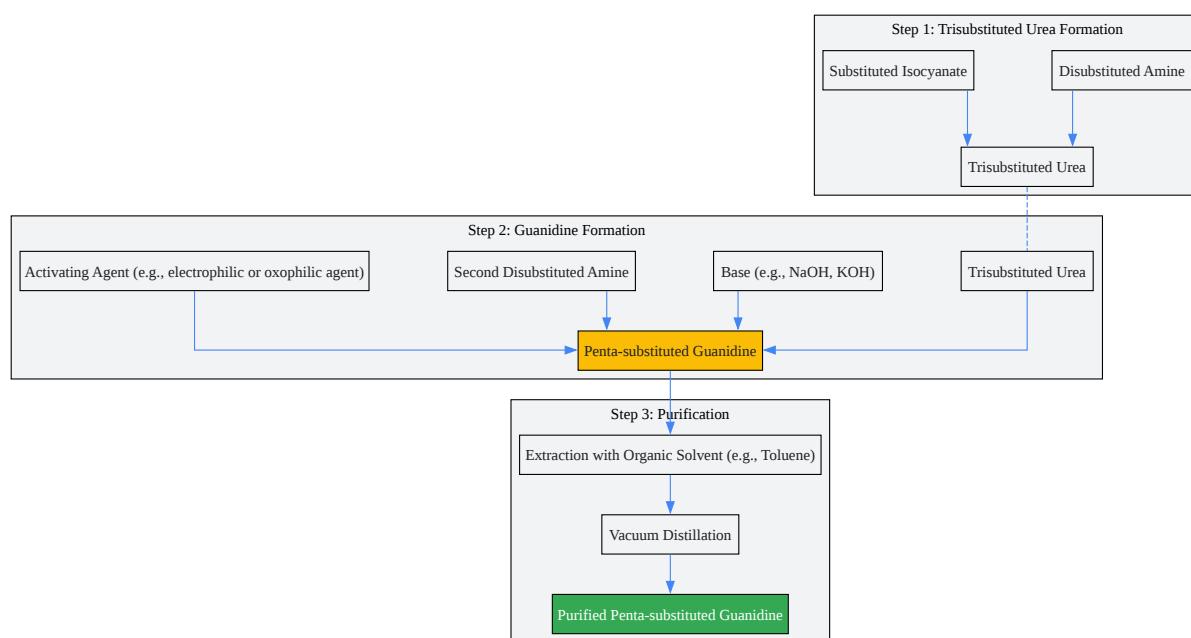
**1,1,2,3,3-Pentaethylguanidine** is a highly substituted guanidine derivative. Its structure, featuring five ethyl groups, contributes to its characteristic properties as a strong, non-nucleophilic base.

Property	Value	Source
CAS Number	13439-89-9	<a href="#">[1]</a>
Molecular Formula	C11H25N3	<a href="#">[1]</a>
Molecular Weight	199.34 g/mol	<a href="#">[1]</a>
IUPAC Name	1,1,2,3,3-pentaethylguanidine	<a href="#">[1]</a>
Canonical SMILES	CCN=C(N(CC)CC)N(CC)CC	<a href="#">[1]</a>
InChI Key	NRGWEQLAXOTOPB- UHFFFAOYSA-N	<a href="#">[1]</a>
Purity (typical)	≥95%	<a href="#">[1]</a>

## Synthesis

A general method for the synthesis of sterically hindered penta-substituted guanidines has been described in the patent literature.[\[2\]](#) This process involves the reaction of a trisubstituted urea with a disubstituted amine in the presence of an activating agent and a base. The trisubstituted urea precursor can be synthesized from an isocyanate and a disubstituted amine.  
[\[2\]](#)

## General Synthesis Workflow

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Caption: General synthesis workflow for penta-substituted guanidines.

# Experimental Protocols

Detailed experimental protocols for the synthesis and application of **1,1,2,3,3-Pentaethylguanidine** are not readily available in the public domain. However, a general procedure based on the patent for the synthesis of penta-substituted guanidines can be adapted.[\[2\]](#)

Note: The following protocol is a generalized adaptation and should be optimized for the specific synthesis of **1,1,2,3,3-Pentaethylguanidine**.

## Synthesis of a Penta-substituted Guanidine (General Protocol)

Materials:

- Substituted isocyanate
- Disubstituted amine (2 equivalents)
- Aprotic solvent (e.g., toluene)
- Activating agent (electrophilic or oxophilic)
- Base (e.g., NaOH, KOH, LiOH)
- Organic solvent for extraction (e.g., toluene)

Procedure:

- Trisubstituted Urea Formation:
  - In a reaction vessel, dissolve the substituted isocyanate and one equivalent of the disubstituted amine in an aprotic solvent.
  - Stir the reaction mixture under controlled temperature and time to produce the corresponding trisubstituted urea. The urea may be isolated or used in the next step in a one-pot process.[\[2\]](#)

- Guanidine Formation:
  - To the trisubstituted urea, add the second equivalent of the disubstituted amine, a base, and an activating agent in an aprotic solvent.
  - Maintain the reaction under sufficient time and temperature to yield the penta-substituted guanidine.[\[2\]](#)
- Work-up and Purification:
  - Neutralize the reaction mixture with an appropriate base (e.g., NaOH, KOH). This will be an exothermic reaction.[\[2\]](#)
  - Extract the unprotonated penta-substituted guanidine from the aqueous phase using an organic solvent like toluene.[\[2\]](#)
  - Collect the organic layers and purify the product by vacuum distillation to obtain the final penta-substituted guanidine. The overall yield is reported to be in the range of 90 mole %.[\[2\]](#)

## Potential Applications and Biological Role

While specific applications for **1,1,2,3,3-Pentaethylguanidine** are not extensively documented, substituted guanidines, in general, are a class of compounds with significant interest in medicinal chemistry and drug development. Their biological activity is often attributed to the basicity of the guanidine moiety, which is typically protonated at physiological pH, allowing for interactions with biological targets.[\[3\]](#)

## Potential as $\alpha$ 2-Adrenoceptor Ligands

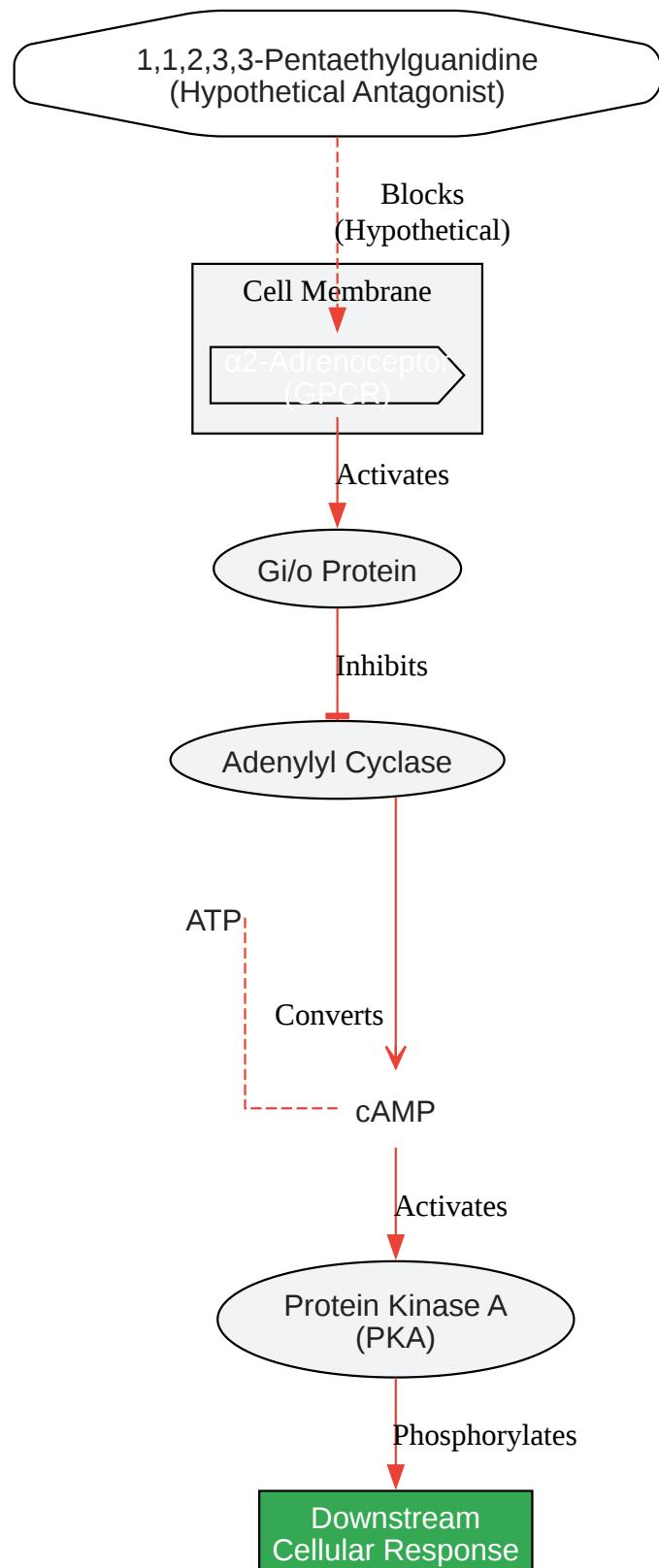
Several substituted guanidine derivatives have been designed and synthesized as ligands for  $\alpha$ 2-adrenoceptors.[\[4\]](#) Computational studies and in vitro experiments on human brain tissue have shown that the nature and substitution pattern of the guanidine-containing ring can influence binding affinity and antagonist activity.[\[4\]](#) The sterically hindered nature of **1,1,2,3,3-Pentaethylguanidine** could potentially be explored in the design of selective  $\alpha$ 2-adrenoceptor modulators.

## Antiviral Activity

Certain substituted guanidines have demonstrated in vitro activity against a range of viruses, including rhinoviruses and other picornaviruses.<sup>[5]</sup> This suggests a potential avenue for research into the antiviral properties of **1,1,2,3,3-Pentaethylguanidine**.

## Hypothetical Signaling Pathway Involvement

Given the documented interaction of some guanidine derivatives with  $\alpha 2$ -adrenoceptors, a hypothetical signaling pathway can be proposed.<sup>[4]</sup>  $\alpha 2$ -Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to  $Gi/o$  proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.



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Caption: Hypothetical antagonistic action on an  $\alpha_2$ -adrenoceptor signaling pathway.

## Toxicology and Safety

Specific toxicological data for **1,1,2,3,3-Pentaethylguanidine** is not available in the provided search results. However, toxicity studies on other guanidine derivatives, such as 1,3-Diphenylguanidine, have been conducted. These studies in rats and mice showed some effects at high doses, including reduced body weight and feed consumption.[6] As with any chemical, **1,1,2,3,3-Pentaethylguanidine** should be handled with appropriate safety precautions, including the use of personal protective equipment, and work should be conducted in a well-ventilated area. It is intended for research use only and not for human or veterinary use.[1]

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## References

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)